molecular formula C23H19ClN2O5 B7681211 N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide

Cat. No. B7681211
M. Wt: 438.9 g/mol
InChI Key: FWAJNVXZJHJKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CDAA" and is synthesized using specific methods that ensure its purity and quality. In

Mechanism of Action

The exact mechanism of action of CDAA is not fully understood, but it is believed to act by modulating the activity of specific proteins and enzymes. CDAA has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. CDAA has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
CDAA has been shown to have several biochemical and physiological effects. In cancer cells, CDAA has been shown to induce apoptosis by activating caspase-3 and caspase-9. CDAA has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor. In neuronal cells, CDAA has been shown to modulate the activity of ion channels and receptors, which can affect neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

CDAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CDAA also has a high affinity for specific proteins and enzymes, which makes it a useful tool for studying their activity. However, CDAA has some limitations for lab experiments. It can be toxic at high concentrations, which can affect the viability of cells. CDAA can also have off-target effects, which can complicate the interpretation of results.

Future Directions

CDAA has several potential future directions for research. One direction is to develop CDAA derivatives with improved pharmacological properties. Another direction is to study the effects of CDAA in animal models of cancer and neurological disorders. Additionally, CDAA can be used as a tool to study the activity of specific proteins and enzymes in various biological systems. Overall, CDAA has significant potential for future research in various fields of science.

Synthesis Methods

The synthesis of CDAA involves several steps that ensure its purity and quality. The first step involves the preparation of 4-chloro-2,5-dimethoxybenzaldehyde, which is then reacted with 2-nitrophenylacetic acid to form N-(4-chloro-2,5-dimethoxyphenyl)-2-nitroacetamide. This intermediate compound is then reduced using sodium dithionite to form N-(4-chloro-2,5-dimethoxyphenyl)-2-aminoacetamide. Finally, CDAA is formed by reacting N-(4-chloro-2,5-dimethoxyphenyl)-2-aminoacetamide with acridine-9-carboxylic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide.

Scientific Research Applications

CDAA has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and medicinal chemistry. In cancer research, CDAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, CDAA has been shown to modulate the activity of ion channels and receptors, which can have implications for the treatment of neurological disorders. In medicinal chemistry, CDAA has been used as a scaffold for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O5/c1-29-20-11-19(21(30-2)10-16(20)24)26-22(27)12-31-13-7-8-18-15(9-13)23(28)14-5-3-4-6-17(14)25-18/h3-11H,12H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAJNVXZJHJKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)COC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.